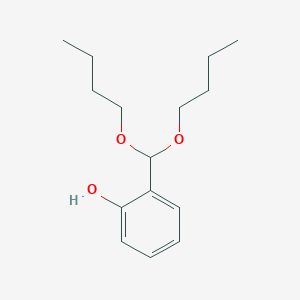
2-(Dibutoxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutoxymethyl)phenol is an organic compound with the molecular formula C15H24O3 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two butoxy groups (-OCH2CH2CH2CH3) attached to a methyl group on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutoxymethyl)phenol typically involves the reaction of phenol with dibutyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7), chromium trioxide (CrO3), and Fremy’s salt [(KSO3)2NO].
Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Wissenschaftliche Forschungsanwendungen
2-(Dibutoxymethyl)phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Dibutoxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
m-Aryloxy Phenols: Phenol derivatives with aryloxy groups, used in various industrial applications.
Uniqueness: 2-(Dibutoxymethyl)phenol is unique due to the presence of two butoxy groups, which impart specific properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
103517-19-7 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-(dibutoxymethyl)phenol |
InChI |
InChI=1S/C15H24O3/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15-16H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
RNNBLDXQPLZDRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C1=CC=CC=C1O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

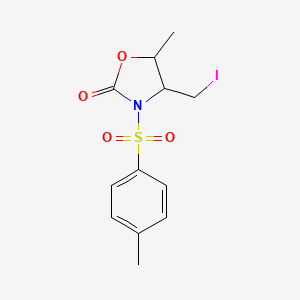
![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
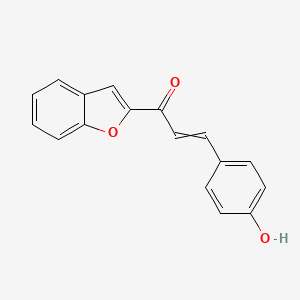



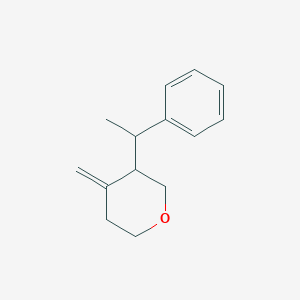
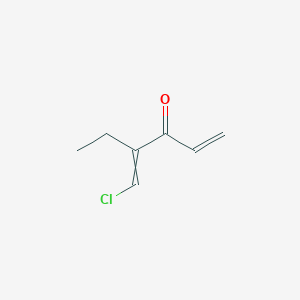
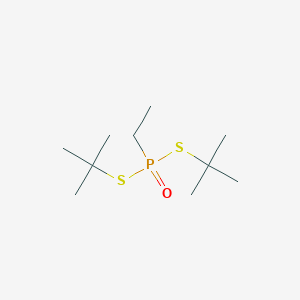
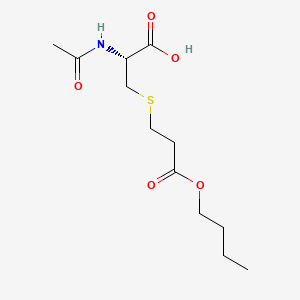

![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
